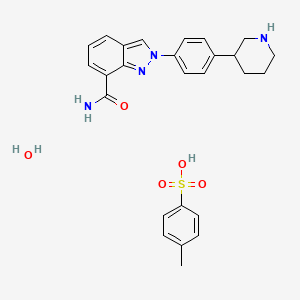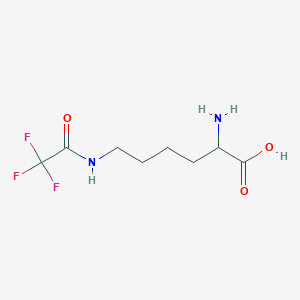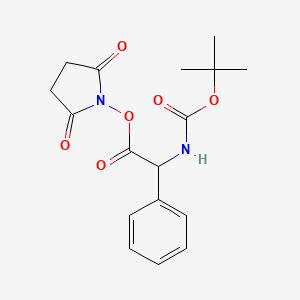
Boc-L-phenylglycine N-hydroxysuccinimide ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-L-phenylglycine N-hydroxysuccinimide ester is a chemical compound with the molecular formula C17H20N2O6 and a molecular weight of 348.36 g/mol. It is commonly used in peptide synthesis and other organic synthesis processes due to its ability to form stable amide bonds. The compound appears as a white crystalline powder and has a melting point of 147-151°C.
Preparation Methods
Synthetic Routes and Reaction Conditions
Boc-L-phenylglycine N-hydroxysuccinimide ester is typically synthesized through the reaction of Boc-L-phenylglycine with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature . The product is then purified through recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
Boc-L-phenylglycine N-hydroxysuccinimide ester primarily undergoes substitution reactions, particularly nucleophilic substitution, where the N-hydroxysuccinimide ester group is replaced by a nucleophile such as an amine or alcohol. This reaction is commonly used in peptide coupling to form amide bonds.
Common Reagents and Conditions
The common reagents used in reactions involving this compound include amines, alcohols, and bases such as triethylamine. The reactions are typically carried out in organic solvents like dichloromethane or dimethylformamide at room temperature.
Major Products Formed
The major products formed from reactions involving this compound are amides and esters, depending on the nucleophile used. For example, when reacted with an amine, the product is an amide, while reaction with an alcohol yields an ester.
Scientific Research Applications
Boc-L-phenylglycine N-hydroxysuccinimide ester has a wide range of applications in scientific research:
Chemistry: It is used in peptide synthesis to form stable amide bonds, which are crucial in the development of peptides and proteins.
Biology: The compound is used in the modification of biomolecules, such as the conjugation of peptides to proteins or other biomolecules.
Medicine: It is employed in the synthesis of peptide-based drugs and therapeutic agents.
Industry: this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Boc-L-phenylglycine N-hydroxysuccinimide ester involves the formation of a reactive ester intermediate that facilitates nucleophilic substitution reactions. The N-hydroxysuccinimide ester group is a good leaving group, making the compound highly reactive towards nucleophiles. This reactivity is harnessed in peptide coupling reactions to form stable amide bonds.
Comparison with Similar Compounds
Similar Compounds
- Boc-L-alanine N-hydroxysuccinimide ester
- Boc-L-valine N-hydroxysuccinimide ester
- Boc-L-leucine N-hydroxysuccinimide ester
Uniqueness
Boc-L-phenylglycine N-hydroxysuccinimide ester is unique due to the presence of the phenyl group, which imparts specific steric and electronic properties to the compound. This makes it particularly useful in the synthesis of peptides with aromatic amino acids, providing stability and reactivity that are distinct from other similar compounds.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O6/c1-17(2,3)24-16(23)18-14(11-7-5-4-6-8-11)15(22)25-19-12(20)9-10-13(19)21/h4-8,14H,9-10H2,1-3H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPEHHKZULQJYEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
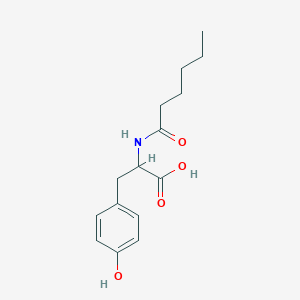
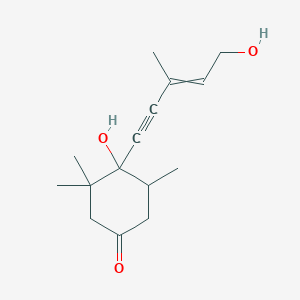
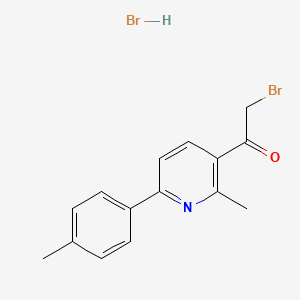
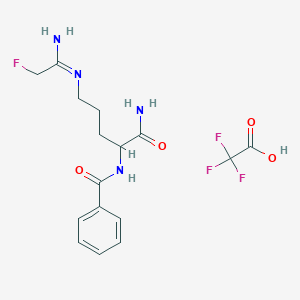
![(S)-[2-(6-Chloro-7-methyl-2-benzimidazolyl)-2-methyl-1-pyrrolidinyl][5-methoxy-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone](/img/structure/B13390928.png)
![ethyl 2-amino-5-[[3-benzylsulfanyl-1-[(2-ethoxy-2-oxo-1-phenylethyl)amino]-1-oxopropan-2-yl]amino]-5-oxopentanoate;hydrochloride](/img/structure/B13390929.png)
![[4-[18-(4-Hexadecanoyloxy-2,6,6-trimethylcyclohex-2-en-1-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-yl] hexadecanoate](/img/structure/B13390936.png)
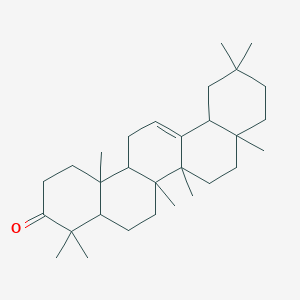
![1-(2,2-Dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethane-1,2-diol](/img/structure/B13390953.png)
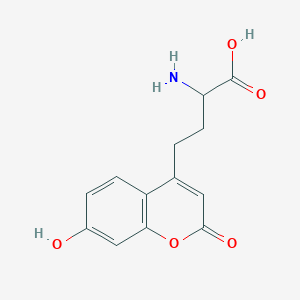
![17-(2,6-dihydroxy-6-methyl-3-oxoheptan-2-yl)-2,16-dihydroxy-4,4,9,13,14-pentamethyl-8,10,12,15,16,17-hexahydro-7H-cyclopenta[a]phenanthrene-3,11-dione](/img/structure/B13390965.png)
![1-(3-Fluorophenyl)-7-methyl-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B13390970.png)
